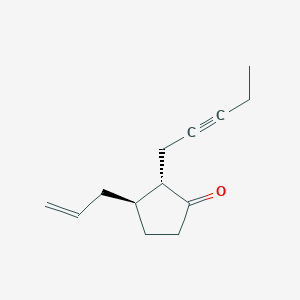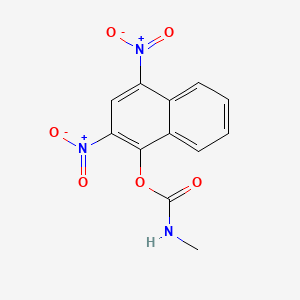
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of carbamate esters, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of a carbamic acid esterified with a 2,4-dinitro-1-naphthyl group, making it a significant molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester typically involves the reaction of methyl carbamate with 2,4-dinitro-1-naphthol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Starting Materials: Methyl carbamate and 2,4-dinitro-1-naphthol.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Controlled temperature and pressure to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production typically includes:
Batch or Continuous Reactors: Depending on the scale of production.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: The nitro groups can be reduced to amino groups using suitable reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate ester with similar structural features but different applications.
Methyl carbamate: A simpler ester used as a starting material for various syntheses.
2,4-Dinitrophenylhydrazine: Shares the nitro group but has different chemical properties.
Uniqueness
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63982-51-4 |
|---|---|
Molekularformel |
C12H9N3O6 |
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
(2,4-dinitronaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H9N3O6/c1-13-12(16)21-11-8-5-3-2-4-7(8)9(14(17)18)6-10(11)15(19)20/h2-6H,1H3,(H,13,16) |
InChI-Schlüssel |
NKULZUFWPVMHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


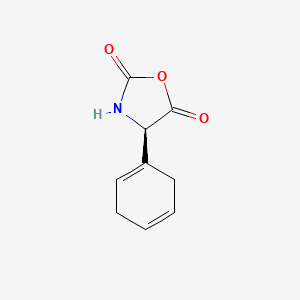

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
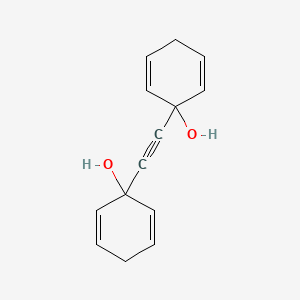
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)

![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
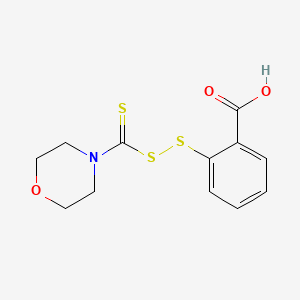
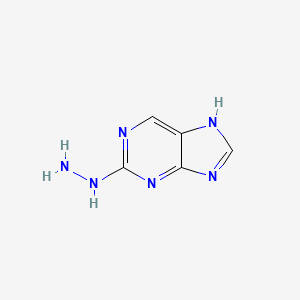

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
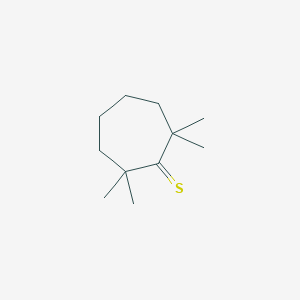
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
